molecular formula C8H12F3NO3 B13491563 n-(Trifluoroacetyl)leucine CAS No. 1480-30-4

n-(Trifluoroacetyl)leucine

Cat. No.: B13491563
CAS No.: 1480-30-4
M. Wt: 227.18 g/mol
InChI Key: NTPXJGMMHSVWMF-UHFFFAOYSA-N
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Description

N-(Trifluoroacetyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by a trifluoroacetyl group. This compound is often used in various chemical and biochemical applications due to its unique properties, including its stability and reactivity.

Properties

CAS No.

1480-30-4

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-4(2)3-5(6(13)14)12-7(15)8(9,10)11/h4-5H,3H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

NTPXJGMMHSVWMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Trifluoroacetyl)leucine typically involves the protection of the amino group of leucine using trifluoroacetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The purification process often includes crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(Trifluoroacetyl)leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoroacetylated derivatives, while reduction will regenerate the free amino group .

Scientific Research Applications

N-(Trifluoroacetyl)leucine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic applications, including as a prodrug for leucine.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Trifluoroacetyl)leucine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can modulate the reactivity and stability of the leucine moiety, affecting its interaction with enzymes and other proteins. This modulation can influence various biochemical pathways, including protein synthesis and metabolism .

Comparison with Similar Compounds

N-(Trifluoroacetyl)leucine can be compared with other similar compounds, such as:

    N-Acetylleucine: Another leucine derivative with an acetyl group instead of a trifluoroacetyl group.

    N-Butyloxycarbonylleucine: A leucine derivative with a butyloxycarbonyl protecting group.

    N-Formylleucine: A leucine derivative with a formyl group.

These compounds differ in their protecting groups, which can influence their reactivity, stability, and applications. This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties and reactivity .

Biological Activity

N-(Trifluoroacetyl)leucine, a derivative of the amino acid leucine, has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, applications in research, and implications for health and medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid leucine. This modification enhances its lipophilicity and alters its interaction with biological targets. The chemical structure can be represented as:

C6H8F3NO2\text{C}_6\text{H}_8\text{F}_3\text{N}O_2

The trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards various molecular targets, including enzymes and receptors.

Enzyme Inhibition

Research indicates that this compound may play a role in enzyme inhibition. The trifluoromethyl group enhances binding interactions with specific enzymes, potentially leading to altered metabolic pathways. For instance, studies have demonstrated that this compound can inhibit certain proteases, which are crucial in various physiological processes.

Protein Modification

The compound is also investigated for its ability to modify proteins. The introduction of the trifluoroacetyl group can affect protein folding and stability, thereby influencing biological activity. This property is particularly relevant in drug design, where modifying peptide sequences can enhance therapeutic efficacy.

Pharmacological Properties

This compound has been explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities. In vitro studies suggest that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells. Additionally, its anti-inflammatory effects are being investigated in models of chronic inflammation.

Anti-Cancer Activity

A study published in a peer-reviewed journal highlighted the anti-cancer effects of this compound on human cancer cell lines. The compound was shown to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways. The findings suggest that this compound could be a candidate for further development as an anticancer agent.

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of this compound. Animal models have demonstrated that this compound may alleviate symptoms associated with neurodegenerative diseases by modulating neurotensin receptors, which are implicated in pain regulation and neuroprotection .

The mechanism of action of this compound involves its interaction with specific molecular targets:

  • Enzyme Binding : The trifluoromethyl group enhances binding affinity to enzymes, leading to inhibition or modulation of their activity.
  • Receptor Interaction : It may interact with neurotensin receptors, affecting signaling pathways related to pain and neuroprotection.
  • Protein Modulation : Alters protein stability and folding, influencing various biological processes.

Applications in Research

This compound serves as a valuable tool in various research applications:

  • Drug Development : Its properties make it a candidate for developing new therapeutics targeting cancer and inflammatory diseases.
  • Biochemical Studies : Used to study enzyme kinetics and protein interactions due to its ability to modify protein structures.
  • Agricultural Research : Investigated for potential applications in enhancing plant stress resistance through foliar application .

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